叔丁基4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃]-1-羧酸酯
描述
“Tert-butyl 4’,5’-dihydrospiro[piperidine-4,7’-thieno[2,3-c]pyran]-1-carboxylate” is a chemical compound with the CAS Number: 1283095-48-6 . It has a molecular weight of 309.43 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H23NO3S/c1-15(2,3)20-14(18)17-8-6-16(7-9-17)13-12(4-10-19-16)5-11-21-13/h5,11H,4,6-10H2,1-3H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .科学研究应用
NOP受体拮抗剂
叔丁基4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃]-1-羧酸酯衍生物已被确定为有效的伤害感受蛋白/孤儿蛋白FQ (NOP)受体拮抗剂。这些基于二氢螺(哌啶-4,7'-噻吩并[2,3-c]吡喃)骨架的化合物对经典阿片受体显示出高选择性,并在口服给药后在大鼠脑中表现出对NOP受体的显着生物利用度(Toledo等,2014)。
抗分枝杆菌活性
该化合物在对抗结核病(TB)方面显示出前景。具体而言,叔丁基4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃]-1-羧酸酯的衍生物已被合成并评估了对活动和休眠结核分枝杆菌的抗分枝杆菌效力。其中,某些化合物对休眠结核病表现出显着的疗效,使其成为针对结核病活动期和休眠期的候选药物(Alluri等,2017)。
生物活性化合物的合成
叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼烷-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯是一种重要的中间体,用于生产生物活性化合物,如克唑替尼,已详细介绍。这证明了该化合物作为各种药理学重要化合物的合成中至关重要的中间体的作用(Kong等,2016)。
Sigma受体配体
基于叔丁基4',5'-二氢螺[哌啶-4,7'-噻吩并[2,3-c]吡喃]-1-羧酸酯结构的化合物已被合成并评估为Sigma受体配体。这些化合物对Sigma 1受体表现出高亲和力,并对其他各种受体表现出选择性,表明它们在开发针对Sigma 1受体的疗法方面具有潜力(Oberdorf等,2008)。
作用机制
安全和危害
The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
属性
IUPAC Name |
tert-butyl spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-15(2,3)20-14(18)17-8-6-16(7-9-17)13-12(4-10-19-16)5-11-21-13/h5,11H,4,6-10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDITPFMGGLVMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCO2)C=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。